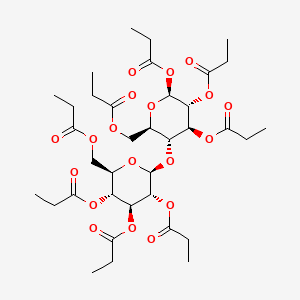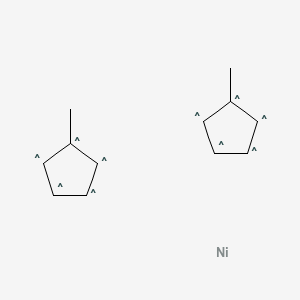
Bis(methylcyclopentadienyl)nickel(II), 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(methylcyclopentadienyl)nickel(II): , also known as 1,1′-Dimethylnickelocene, is a chemical compound with the formula Ni(C₅H₄CH₃)₂. It is a nickel-based organometallic compound that appears as a colorless to yellow solid. This compound is soluble in non-polar solvents and is commonly used as a catalyst in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : Bis(methylcyclopentadienyl)nickel(II) can be synthesized through the reaction of nickel(II) chloride with methylcyclopentadienyl sodium in an inert atmosphere. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .
Industrial Production Methods: : Industrial production of bis(methylcyclopentadienyl)nickel(II) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Bis(methylcyclopentadienyl)nickel(II) can undergo oxidation reactions to form nickel oxide thin films.
Reduction: The compound can be reduced to form nickel nanoparticles, which are useful in various catalytic applications.
Common Reagents and Conditions
Oxidation: Oxygen (O₂), Hydrogen Peroxide (H₂O₂)
Reduction: Hydrogen gas (H₂), Sodium borohydride (NaBH₄)
Substitution: Various ligands such as phosphines, amines, and carbenes.
Major Products
- Nickel oxide thin films
- Nickel nanoparticles
- Nickel complexes with different ligands
Wissenschaftliche Forschungsanwendungen
Chemistry: : Bis(methylcyclopentadienyl)nickel(II) is widely used as a catalyst in organic synthesis. It catalyzes various reactions such as oxidative addition, C-H activation, and cross-coupling reactions .
Biology and Medicine: : While its direct applications in biology and medicine are limited, the compound’s derivatives and complexes are studied for potential use in drug delivery systems and as imaging agents .
Industry: : In the industrial sector, bis(methylcyclopentadienyl)nickel(II) is used in the production of high-density storage media through the controlled growth of nickel nanoparticles on silicon substrates. It is also used in the formation of nickel oxide thin films for electronic applications .
Wirkmechanismus
The mechanism by which bis(methylcyclopentadienyl)nickel(II) exerts its effects primarily involves its role as a catalyst. The nickel center in the compound can undergo oxidative addition, where it forms a bond with a substrate molecule, facilitating various chemical transformations. The methylcyclopentadienyl ligands stabilize the nickel center and influence its reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(cyclopentadienyl)nickel(II) (Nickelocene)
- Bis(ethylcyclopentadienyl)nickel(II)
- Bis(1,5-cyclooctadiene)nickel(0)
- Nickel(II) acetylacetonate
- Tetrakis(triphenylphosphine)nickel(0)
Comparison: : Bis(methylcyclopentadienyl)nickel(II) is unique due to the presence of methyl groups on the cyclopentadienyl ligands, which can influence its electronic properties and reactivity. Compared to bis(cyclopentadienyl)nickel(II), the methyl-substituted version may exhibit different catalytic behaviors and stability under various conditions .
Eigenschaften
Molekularformel |
C12H14Ni |
|---|---|
Molekulargewicht |
216.93 g/mol |
InChI |
InChI=1S/2C6H7.Ni/c2*1-6-4-2-3-5-6;/h2*2-5H,1H3; |
InChI-Schlüssel |
IHRNDXJDUYVDRB-UHFFFAOYSA-N |
Kanonische SMILES |
C[C]1[CH][CH][CH][CH]1.C[C]1[CH][CH][CH][CH]1.[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





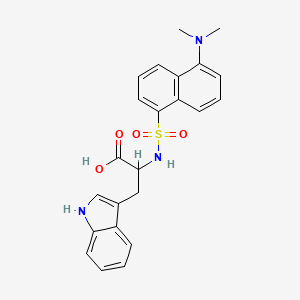


![2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid;hydrochloride](/img/structure/B12060651.png)
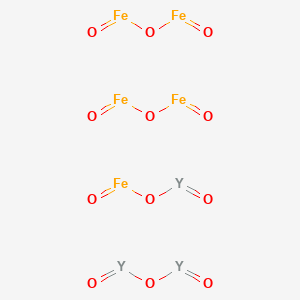

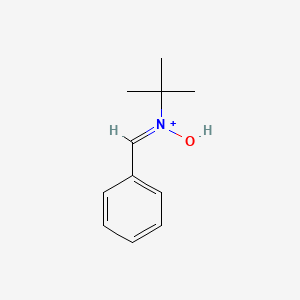

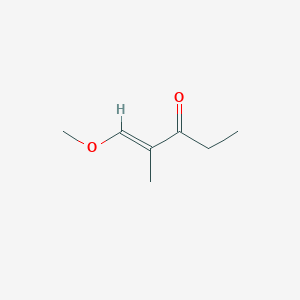
![(S)-1-{(S)-2-[2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]phenyl]ferrocenyl}-e](/img/structure/B12060689.png)
